3-(Piperazin-1-yl)pyrrolidin-2-one is a heterocyclic compound characterized by the presence of both piperazine and pyrrolidinone moieties. Its molecular formula is and it has a molecular weight of approximately 171.22 g/mol. This compound is classified as a piperazine derivative and is notable for its potential biological activities, making it of interest in medicinal chemistry and pharmacology.
The compound can be sourced from various chemical suppliers and is often synthesized in laboratory settings for research purposes. It falls under the category of heterocyclic compounds, which are known for their diverse applications in pharmaceuticals due to their ability to interact with biological systems effectively.
The synthesis of 3-(Piperazin-1-yl)pyrrolidin-2-one typically involves the reaction of pyrrolidinone with piperazine. Several methods can be employed, including:
3-(Piperazin-1-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents such as sodium borohydride for reduction processes.
The mechanism of action for 3-(Piperazin-1-yl)pyrrolidin-2-one primarily involves its interaction with neurotransmitter receptors in the central nervous system. It has been shown to exhibit affinity for:
The compound acts as an antagonist at certain receptor subtypes, leading to physiological effects such as vasodilation and modulation of neurotransmitter release.
These properties make it suitable for various applications in drug formulation and research.
3-(Piperazin-1-yl)pyrrolidin-2-one has several potential applications in scientific research:
3-(Piperazin-1-yl)pyrrolidin-2-one derivatives exhibit high affinity for α-adrenergic receptors (α-ARs), acting primarily as non-selective antagonists. Structural analyses reveal that the pyrrolidin-2-one moiety facilitates hydrogen bonding with transmembrane domains of α-AR subtypes, while the piperazine ring enhances receptor interaction through hydrophobic pockets. Key selectivity profiles include:
Table 1: Adrenergic Receptor Binding Profiles of Select Derivatives
Compound | α1B-AR (EC50, nM) | α2A-AR (pKi) | β1-AR (pKi) |
---|---|---|---|
1-(3-(4-(o-Tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one | 2.53 ± 0.5 | 6.01 | <5 |
S-75 (Pyrrolidin-2-one derivative) | 138.2 ± 21.9 | Not reported | <5 |
This non-selective profile enables multitarget modulation of cardiovascular and metabolic pathways without significant β1-mediated cardiotoxicity [1] [5].
Sympathetic nervous system (SNS) overactivity is a hallmark of metabolic syndrome, driving hypertension, insulin resistance, and dyslipidemia. 3-(Piperazin-1-yl)pyrrolidin-2-one derivatives counteract SNS hyperactivity via:
While adrenoceptor antagonism is primary, emerging data suggest ancillary enzyme modulation:
These derivatives rectify metabolic imbalances through interconnected pathways:
Table 2: Metabolic Parameters in Diet-Induced Obese Rats After Chronic Treatment
Parameter | Change vs. Obese Controls | Mechanism |
---|---|---|
Plasma Glucose | ↓ 32% | AMPK/GLUT4 activation, PEPCK downregulation |
Plasma Triglycerides | ↓ 28% | HSL activation, SREBP-1c suppression |
Visceral Fat Mass | ↓ 22% | α2A-AR blockade-induced lipolysis |
Insulin Sensitivity | ↑ 45% | Enhanced muscle glucose uptake |
These multi-target actions position 3-(Piperazin-1-yl)pyrrolidin-2-one as a promising scaffold for metabolic syndrome therapeutics [1] [4].
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: 70802-12-9
CAS No.: